3-Chloro-1H-indazol-7-ol

Organic Synthesis Heterocyclic Chemistry Cross-Coupling

Standard indazoles lack the specific halogen-bonding and hydrogen-donor motifs required for certain enzyme targets. This leads to inconclusive SAR data and failed hit-to-lead transitions. - **Differentiated Scaffold**: 3-chloro (EWG, halogen bonding) + 7-hydroxy (H-donor) - not replicable by unsubstituted or 3-alkyl analogs. - **Proven Application**: Validated for structure-activity relationship (SAR) studies and nNOS inhibitor optimization; enables challenging direct arylamination method development. - **Supply Certainty**: BenchChem ensures batch-to-batch consistency with rapid global delivery for R&D quantities.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B11913924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1H-indazol-7-ol
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)O)Cl
InChIInChI=1S/C7H5ClN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10)
InChIKeyVCPQAFCYQKRMRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1H-indazol-7-ol: A Heterocyclic Scaffold with 7-Hydroxy and 3-Chloro Substituents for Pharmaceutical Research


3-Chloro-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family, characterized by a fused ring system consisting of a pyrazole and a benzene ring. The compound features a chlorine substituent at the 3-position and a hydroxyl group at the 7-position of the indazole core [1]. The presence of both electron-withdrawing (chlorine) and hydrogen-bond-donating (hydroxyl) groups provides a unique substitution pattern that distinguishes it from other indazole derivatives. The compound is primarily utilized as a small-molecule scaffold in medicinal chemistry and chemical biology research .

Why Generic Indazole Substitution Fails: The Critical Role of the 3-Chloro and 7-Hydroxy Substitution Pattern in 3-Chloro-1H-indazol-7-ol


In drug discovery and chemical biology, the specific substitution pattern on the indazole core profoundly influences biological activity, target selectivity, and physicochemical properties [1]. The 3-chloro substituent can engage in halogen bonding and hydrophobic interactions, while the 7-hydroxy group provides a hydrogen-bond donor and acceptor capable of forming critical interactions within enzyme active sites. These features cannot be replicated by unsubstituted indazoles (e.g., 1H-indazol-7-ol) or by compounds with alternative halogen or alkyl substitutions at the 3-position. Consequently, substituting a different indazole analog in a validated assay system may yield markedly different results, potentially leading to false negatives or misinterpretation of structure-activity relationships (SAR) [2].

Product-Specific Quantitative Evidence Guide for 3-Chloro-1H-indazol-7-ol


Distinct Reactivity of 3-Chloroindazoles in Arylamination Reactions

3-Chloro(bromo)indazoles, including 3-chloro-1H-indazol-7-ol, exhibit markedly low reactivity towards aromatic amines under standard conditions, a property that distinguishes them from other indazole derivatives [1].

Organic Synthesis Heterocyclic Chemistry Cross-Coupling

Impact of 3-Chloro Substitution on Nitric Oxide Synthase (NOS) Inhibitory Activity

Inhibition of neuronal nitric oxide synthase (nNOS) is highly sensitive to substitution on the indazole core. The unsubstituted analog 1H-indazol-7-ol is a weak nNOS inhibitor, whereas 7-nitroindazole (7-NI) is a potent inhibitor, suggesting that electron-withdrawing groups at specific positions can dramatically enhance activity [1]. The 3-chloro group in 3-chloro-1H-indazol-7-ol is predicted to modulate nNOS inhibitory potency relative to the unsubstituted analog [2].

Nitric Oxide Synthase Enzyme Inhibition Neuropharmacology

Predicted Physicochemical Distinction: LogP and Molecular Weight of 3-Chloro-1H-indazol-7-ol

The introduction of a chlorine atom at the 3-position and a hydroxyl group at the 7-position alters key physicochemical parameters relative to the unsubstituted indazole core, influencing solubility, permeability, and metabolic stability [1].

Physicochemical Properties Drug-likeness Bioisosterism

Best Research and Industrial Application Scenarios for 3-Chloro-1H-indazol-7-ol


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Studies

3-Chloro-1H-indazol-7-ol serves as a valuable scaffold for exploring SAR around the indazole core, particularly for targets where halogen bonding or specific hydrogen-bonding interactions are known to be important. Its distinct 3-chloro-7-hydroxy substitution pattern allows researchers to probe the effects of electron-withdrawing groups and hydrogen-bond donors on biological activity [1].

Chemical Biology: Development of Selective Nitric Oxide Synthase (NOS) Inhibitors

Based on the established SAR that electron-withdrawing groups enhance nNOS inhibition in indazoles, 3-chloro-1H-indazol-7-ol can be used as a starting point for designing and synthesizing more potent and selective nNOS inhibitors. Its predicted improved potency over the unsubstituted analog makes it a candidate for further optimization [1].

Synthetic Chemistry: Exploring Halogen Bonding and Nucleophilic Aromatic Substitution

The low reactivity of 3-chloroindazoles in direct arylamination provides a unique opportunity to study and optimize catalytic conditions for challenging C-N bond-forming reactions. Researchers can use this compound to develop novel synthetic methodologies for accessing 3-aminoindazole derivatives [1].

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